Ethyl 2-(chloromethyl)nicotinate
Overview
Description
Ethyl 2-(chloromethyl)nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Retinoprotective Effect : A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, shows promise as a retinoprotector. It helps prevent retinal ischemia-reperfusion injuries and improves retinal microcirculation (Peresypkina et al., 2020).
Dental Health : Nicotinate ethyl ester, combined with chlorhexidine, effectively reduces gingival inflammation in monkeys, compared to control paste (Taguchi et al., 1989).
Synthesis of Complex Molecules : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is a useful intermediate for the synthesis of complex molecules (Eichler et al., 1976).
Method for Synthesizing Alkyl-Substituted Ethyl Nicotinates : A convenient method for synthesizing these compounds using 3-cyanopyridones has been developed, enhancing the purity of 2-methyl-3-oxobutanal sodium salt (Paine, 1987).
Synthesis of Novel Compounds : Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a novel compound, has been synthesized with a unique reaction mechanism (Zhou et al., 2008).
Agricultural Application : Ethyl nicotinate effectively attracts Thrips obscuratus in peaches and apricots, with peak catches at harvest and remaining attractive for at least two weeks (Penman et al., 1982).
Complex Formation : 2-Nitroxyethyl nicotinate forms complexes with PdCl2, with its crystal structure established by X-ray structural analysis (Fedorov et al., 1998).
Chemical Processing : The HEL FlowCAT reactor intensifies the hydrogenation of ethyl nicotinate, achieving high throughput and productivity in a laboratory-scale flow chemistry platform (Ouchi et al., 2014).
Medical Research : Ruthenium nitrosyls with coordinated nicotinate derivatives show nitric oxide release and light-induced cytotoxicity, with ethyl nicotinate showing a 7-fold increase in toxicity after light irradiation (Yakovlev et al., 2021).
Synthesis of Ethyl Nipecotinate : Enantioselective synthesis of ethyl nipecotinate is achieved using cinchona modified heterogeneous catalysts, with the highest activity observed with Rh and RhrPt (Blaser et al., 1999).
Photoreactivity : Nicotinic acid and its derivatives, including ethyl nicotinate, show diverse photoreactivity depending on the solvent and acidity of the solution (Takeuchi et al., 1974).
Synthesis of Nicorandil : Ethyl nicotinate is used in the synthesis of nicorandil, a drug used in cardiovascular therapy, with high purity and yield (Ungureanu & Danila, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-(chloromethyl)nicotinate is a chemical compound that is structurally similar to nicotine and its derivatives .
Mode of Action
Given its structural similarity to nicotine and its derivatives, it may act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . Activation of these receptors can lead to various downstream effects, including modulation of neurotransmitter release, gene expression, and neural excitability .
Biochemical Pathways
Nicotine and its derivatives are known to affect several pathways, including the metabolism of glucose, insulin, and blood lipids . Nicotine upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . It’s plausible that this compound may have similar effects.
Pharmacokinetics
Given its structural similarity to other nicotinic compounds, it may share similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to nicotine and its derivatives, it may have similar effects, such as modulation of neurotransmitter release, gene expression, and neural excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to prevent further spillage or leakage of the compound into the environment, as it may cause pollution . The compound should be stored in a sealed container in a dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Methyl 2-(chloromethyl)nicotinate, are used as intermediates in synthesizing other compounds, which are used in the process of visualizing the physical basis for molecular behaviors inside living cells .
Cellular Effects
Similar compounds, such as Methyl nicotinate, have been shown to act as a peripheral vasodilator to enhance local blood flow at the site of application .
Molecular Mechanism
Similar compounds, such as Methyl nicotinate, are thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
Similar compounds, such as Methyl nicotinate, have been shown to act as a peripheral vasodilator to enhance local blood flow at the site of application .
Metabolic Pathways
Similar compounds, such as nicotine, are known to be involved in several metabolic pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWOQNJCGKGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524476 | |
Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124797-01-9 | |
Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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